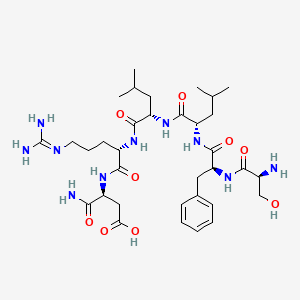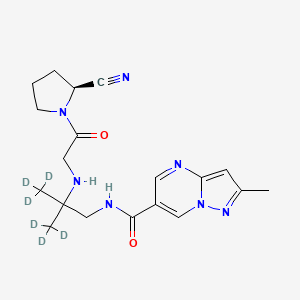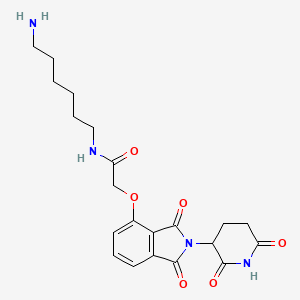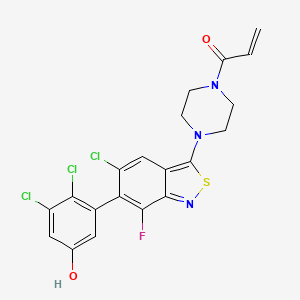
KRAS inhibitor-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS inhibitor-14 is a small molecule compound designed to inhibit the activity of the KRAS protein, a small GTPase that plays a crucial role in cell signaling pathways regulating cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, making KRAS a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-14 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the process is cost-effective and yields high-purity product. This often requires optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS inhibitor-14 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific modifications that can enhance or alter its biological activity .
Wissenschaftliche Forschungsanwendungen
KRAS inhibitor-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic, colorectal, and non-small cell lung cancers.
Industry: Utilized in the development of new KRAS-targeted therapies and drug discovery programs
Wirkmechanismus
KRAS inhibitor-14 exerts its effects by binding to the KRAS protein near the switch regions, impeding its interaction with effector proteins like Raf. This inhibition reduces both intrinsic and SOS-mediated nucleotide exchange rates, thereby blocking signal transduction through the MAPK pathway. As a result, this compound inhibits the growth of cancer cells harboring mutant KRAS .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to KRAS inhibitor-14 include:
ACA-14: A small molecule ligand that binds to KRAS and inhibits its interaction with binding partners.
Sotorasib: A covalent inhibitor targeting KRAS(G12C) mutations.
Adagrasib: Another covalent inhibitor targeting KRAS(G12C) mutations.
Uniqueness
This compound is unique in its ability to simultaneously inhibit nucleotide exchange activity and effector engagement, making it a broad-acting inhibitor that targets multiple KRAS mutants. This dual mechanism of action sets it apart from other KRAS inhibitors that typically target a single KRAS isoform or mutation .
Eigenschaften
Molekularformel |
C20H15Cl3FN3O2S |
|---|---|
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
1-[4-[5-chloro-6-(2,3-dichloro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H15Cl3FN3O2S/c1-2-15(29)26-3-5-27(6-4-26)20-12-9-13(21)16(18(24)19(12)25-30-20)11-7-10(28)8-14(22)17(11)23/h2,7-9,28H,1,3-6H2 |
InChI-Schlüssel |
ZCRFSHDFEGWLDB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C(=CC(=C4)O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

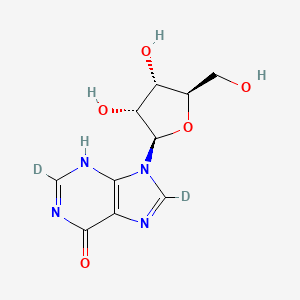
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
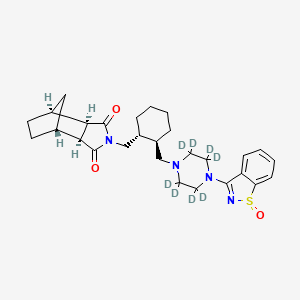


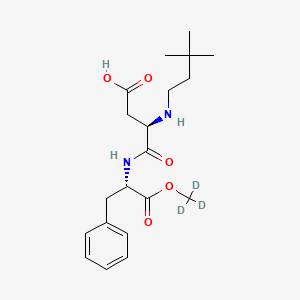
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
